molecular formula C18H15FN6S B14129513 N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine

N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine

Cat. No.: B14129513
M. Wt: 366.4 g/mol
InChI Key: OAESMOQKWVHPLS-UHFFFAOYSA-N
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Description

N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine is a complex organic compound that features a pteridine core substituted with a 4-fluorophenyl group and a 2-(thiophen-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the pteridine core and the substituents. This reaction requires a palladium catalyst, a boronic acid derivative, and a base under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(4-chlorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine
  • N~4~-(4-bromophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine
  • N~4~-(4-methoxyphenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine

Uniqueness

N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15FN6S

Molecular Weight

366.4 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(2-thiophen-2-ylethyl)pteridine-2,4-diamine

InChI

InChI=1S/C18H15FN6S/c19-12-3-5-13(6-4-12)23-17-15-16(21-10-9-20-15)24-18(25-17)22-8-7-14-2-1-11-26-14/h1-6,9-11H,7-8H2,(H2,21,22,23,24,25)

InChI Key

OAESMOQKWVHPLS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F

Origin of Product

United States

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